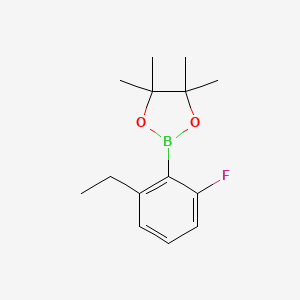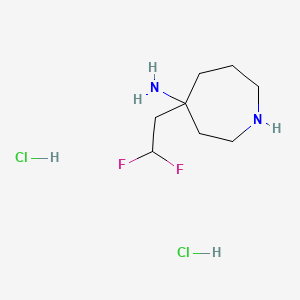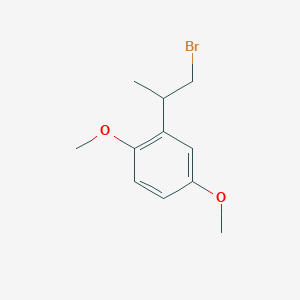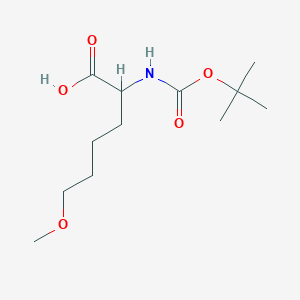
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a chlorine atom, and a 2-methoxyethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring. Common reagents used in this synthesis include a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
科学研究应用
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is structurally similar but lacks the benzene ring and chlorine atom.
3-Chlorobenzene: This compound contains the benzene ring and chlorine atom but lacks the 2-methoxyethoxyethyl group and bromine atom.
1-(2-Bromoethoxy)-2-methoxyethane: This compound is similar but has a different substitution pattern on the benzene ring.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is unique due to the combination of its substituents, which confer specific chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the 2-methoxyethoxyethyl group, allows for a wide range of chemical modifications and interactions with biological targets.
属性
分子式 |
C11H14BrClO2 |
|---|---|
分子量 |
293.58 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
InChI 键 |
RUMZQGHNCVYWTK-UHFFFAOYSA-N |
规范 SMILES |
COCCOC(CBr)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)



![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B13531700.png)









